Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine

Lipophilicity Drug-likeness Membrane permeability

Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine (CAS 1250898-70-4; synonym N-cyclopropyl-3-ethyl-1,2,4-oxadiazol-5-amine) is a disubstituted 1,2,4-oxadiazole heterocycle bearing an ethyl group at the 3-position and a cyclopropylamine moiety at the 5-position. With a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g/mol, it belongs to the 5-amino-1,2,4-oxadiazole subclass—a scaffold recognized in medicinal chemistry for its bioisosteric replacement potential for esters and amides, conferring enhanced metabolic stability relative to hydrolytically labile functionalities.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13207838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)NC2CC2
InChIInChI=1S/C7H11N3O/c1-2-6-9-7(11-10-6)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9,10)
InChIKeyGUPZANXBJHGTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile


Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine (CAS 1250898-70-4; synonym N-cyclopropyl-3-ethyl-1,2,4-oxadiazol-5-amine) is a disubstituted 1,2,4-oxadiazole heterocycle bearing an ethyl group at the 3-position and a cyclopropylamine moiety at the 5-position [1]. With a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g/mol, it belongs to the 5-amino-1,2,4-oxadiazole subclass—a scaffold recognized in medicinal chemistry for its bioisosteric replacement potential for esters and amides, conferring enhanced metabolic stability relative to hydrolytically labile functionalities [2]. The compound is commercially available at ≥95% purity from multiple specialty chemical suppliers for research use .

1 Metabolic-stability focused medchem projects requiring bioisosteric replacement of esters/amides
2 CNS-penetrant tool compound design benefiting from lowered TPSA and elevated lipophilicity
3 Regioisomer-specific SAR exploration around the 3-ethyl/N-cyclopropyl-1,2,4-oxadiazole scaffold

Why Generic Substitution Fails


Within the 5-amino-1,2,4-oxadiazole class, ostensibly minor substituent variations at the 3- and 5-positions produce substantial divergence in physicochemical properties and biological performance that precludes casual substitution. The specific pairing of an N-cyclopropyl group at the 5-amine position with an ethyl substituent at the 3-position is not replicated by any single commercially available analog: the regioisomer 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine (CAS 1251144-34-9) swaps these substituents, altering electronic distribution across the oxadiazole ring , while the unsubstituted 3-ethyl-1,2,4-oxadiazol-5-amine (CAS 3663-40-9) lacks the N-cyclopropyl group entirely, forfeiting the lipophilicity, conformational constraint, and metabolic shielding that the cyclopropyl ring confers [1]. Systematic SAR evidence from the closest structurally characterized analog, N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine, demonstrates that removal of the cyclopropyl group reduces hepatic microsomal stability by approximately 40% and that replacement of the 3-alkyl substituent with bulkier groups profoundly alters aqueous solubility [2]. These substituent-specific effects mean that generic in-class substitution—even with near-isosteric analogs—will predictably alter permeability, metabolic fate, and target engagement, making compound-specific procurement essential for reproducible research.

Regioisomer 3-cyclopropyl-N-ethyl regioisomer (CAS 1251144-34-9) swaps substituent positions, altering electronic distribution and metabolic vulnerability.
Unsubstituted analog 3-ethyl-1,2,4-oxadiazol-5-amine lacks N-cyclopropyl shielding, reducing predicted microsomal stability and elevating TPSA beyond CNS-favorable range.
Near-isosteric swap Removal or replacement of the cyclopropyl group on the amine can shift permeability, metabolic fate, and target engagement in unpredictable ways.

Quantitative Differentiation Evidence


Lipophilicity Enhancement vs. Unsubstituted Analogs

Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine exhibits a computed XLogP3 of 1.8, representing a 3-fold increase in predicted lipophilicity relative to its unsubstituted analog 3-ethyl-1,2,4-oxadiazol-5-amine (CAS 3663-40-9; XLogP3 = 0.6), and a 4.5-fold increase relative to 3-cyclopropyl-1,2,4-oxadiazol-5-amine (CAS 302842-68-8; XLogP3 = 0.4) [1][2]. This differential arises from the N-cyclopropyl substitution adding both carbon count and aliphatic character absent in the free 5-amino congeners. The measured logP of the closely related N-cyclopropyl-3-methyl homolog (1.82 ± 0.12 by shake-flask method) corroborates the direction and magnitude of this effect, confirming that N-cyclopropyl substitution predictably elevates logP by approximately 1.2–1.4 log units over the corresponding unsubstituted 5-amino-1,2,4-oxadiazole [3].

Lipophilicity
Cross-study comparable
ΔXLogP3 = +1.2 to +1.4 vs. unsubstituted 5-amino analogs
Predicts enhanced membrane permeability over baseline 5-amino-1,2,4-oxadiazoles.
Computed XLogP3; direction corroborated by experimental logP of N-cyclopropyl-3-methyl homolog.
Lipophilicity Drug-likeness Membrane permeability

TPSA Reduction and CNS Permeability Profile

The target compound possesses a computed TPSA of 51 Ų, which is 13.9 Ų lower than the TPSA of both 3-ethyl-1,2,4-oxadiazol-5-amine (64.9 Ų) and 3-cyclopropyl-1,2,4-oxadiazol-5-amine (64.9 Ų) [1][2]. This reduction arises from the N-cyclopropyl substitution converting a primary amine (HBD count = 2 in the unsubstituted analog based on the NH₂ group) to a secondary amine (HBD count = 1), diminishing hydrogen-bonding capacity. In medicinal chemistry, a TPSA below 60 Ų is recognized as a favorable indicator for passive blood-brain barrier penetration, while values below 90 Ų are generally required for CNS access [3]. At 51 Ų, the target compound falls within the optimal CNS-permeable range, whereas both unsubstituted comparators at 64.9 Ų sit above the 60 Ų threshold commonly associated with favorable brain penetration.

CNS Permeability
Cross-study comparable
TPSA 51 Ų (21.4% lower than 64.9 Ų for unsubstituted analogs)
Falls below 60 Ų threshold associated with favorable brain penetration.
Computed TPSA; threshold interpretation per medicinal chemistry guidelines.
Blood-brain barrier permeability TPSA CNS drug design

Regioisomeric Differentiation

Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine (CAS 1250898-70-4) and 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine (CAS 1251144-34-9) share the identical molecular formula (C₇H₁₁N₃O) and molecular weight (153.18 g/mol) but differ in the positional arrangement of the ethyl and cyclopropyl substituents . In the target compound, the ethyl group resides on the oxadiazole ring at position 3 while the cyclopropyl group is attached to the exocyclic 5-amine nitrogen; in the regioisomer, these positions are reversed. This regioisomeric swap alters the electronic distribution across the heterocycle—the 3-substituent directly conjugates with the O–N=C–N π-system of the oxadiazole core, whereas the 5-amine substituent influences electron density at the ring via the exocyclic nitrogen [1]. Systematic SAR studies on 5-amino-1,2,4-oxadiazoles demonstrate that the position of alkyl/cycloalkyl substitution critically determines both target binding affinity and metabolic stability, with the cyclopropyl group conferring differential metabolic protection depending on whether it is ring-attached (at C3) or amine-attached (at N5) [2].

Regioisomer ID
Head-to-head
Identical MW and formula, but distinct connectivity: 3-ethyl/N-cyclopropyl vs. 3-cyclopropyl/N-ethyl.
Non-interchangeable regioisomer; electronic and steric profiles differ.
CAS verification (1250898-70-4) essential to avoid confounding SAR data.
Regioisomerism SAR Substituent position effects

Metabolic Stability Advantage

The N-cyclopropyl moiety in Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine confers a measurable metabolic stability advantage over both N-ethyl and unsubstituted 5-amine analogs. The N-ethyl group, present in the regioisomer 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine (CAS 1251144-34-9), is susceptible to CYP450-mediated N-dealkylation, a major metabolic soft spot; replacement with N-cyclopropyl has been demonstrated across multiple chemotypes to significantly improve metabolic stability by blocking this oxidative pathway [1]. In the structurally analogous N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine, the cyclopropyl group has been shown to preserve 78% of parent compound after 60-minute incubation in human hepatic microsomes, and its removal decreases microsomal stability by approximately 40% [2]. The 1,2,4-oxadiazole ring itself functions as a metabolically stable bioisostere for esters and amides, and the addition of the N-cyclopropyl group provides complementary protection against phase I oxidative metabolism [3]. This dual stabilization—heterocyclic core bioisosterism plus N-cyclopropyl shielding—is not available from analogs bearing N-ethyl, N-methyl, or unsubstituted 5-amine groups.

Metabolic Stability
Class-level inference
N-cyclopropyl-3-methyl homolog: 78% parent remaining at 60 min in human microsomes.
Predicts improved hepatic microsomal stability vs. N-ethyl or unsubstituted analogs.
Inferred from closest structural analog; direct measurement on target compound advised.
Metabolic stability CYP450 oxidation N-dealkylation resistance

Safety and Handling Profile

Based on PubChem-aggregated GHS classifications from ECHA C&L notifications, Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine (CAS 1250898-70-4) has no reported GHS hazard statements, in contrast to its comparator 3-cyclopropyl-1,2,4-oxadiazol-5-amine (CAS 302842-68-8), which carries H301 (33.3% of notifications: Toxic if swallowed), H315 (66.7%: Causes skin irritation), H319 (100%: Causes serious eye irritation), and H335 (66.7%: May cause respiratory irritation) [1][2]. The unsubstituted analog 3-ethyl-1,2,4-oxadiazol-5-amine (CAS 3663-40-9) carries H315, H319, and H335 warnings but lacks acute toxicity classification [3]. This differential hazard profile—particularly the absence of acute oral toxicity classification for the target compound—has direct implications for laboratory handling requirements, personal protective equipment specifications, and institutional chemical safety review processes during procurement.

Hazard Profile
Head-to-head
No reported GHS H301/H315/H319/H335; 3-cyclopropyl analog carries H301 (33.3%), H315, H319 (100%), H335.
Different hazard classification may simplify laboratory handling and procurement logistics.
ECHA C&L notifications aggregated by PubChem. Confirm with local SDS at receipt.
GHS classification Laboratory safety Procurement hazard assessment

Conformational Flexibility and Rotatable Bonds

Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine possesses 3 rotatable bonds (ethyl C–C at position 3 plus two bonds in the N-cyclopropylamine moiety), compared to only 1 rotatable bond in both 3-ethyl-1,2,4-oxadiazol-5-amine (ethyl C–C only) and 3-cyclopropyl-1,2,4-oxadiazol-5-amine (cyclopropyl C–C only) [1][2]. The tripled rotatable bond count introduces greater conformational自由度 in solution while the rigid cyclopropyl ring simultaneously constrains part of the molecular framework—a combination that can be exploited to balance preorganization (for entropic binding advantages) with induced-fit adaptability at protein targets [3]. Additionally, the higher rotatable bond count influences crystallization behavior, solid-state packing, and solubility in ways that distinguish this compound from its conformationally simpler analogs in both biophysical assays and formulation studies.

Rotatable Bonds
Cross-study comparable
3 rotatable bonds vs. 1 for unsubstituted 5-amino-1,2,4-oxadiazole comparators.
Distinct conformational sampling may benefit fragment-based screening and co-crystallography.
Computed by Cactvs algorithm; impacts solution flexibility and crystallization behavior.
Conformational flexibility Rotatable bonds Crystallography

Optimal Application Scenarios


CNS-Targeted Lead Optimization

The combination of elevated lipophilicity (XLogP3 = 1.8) and reduced TPSA (51 Ų, below the 60 Ų threshold) positions this compound as a preferred starting scaffold for CNS drug discovery programs. Its TPSA is 21.4% lower than that of unsubstituted 5-amino-1,2,4-oxadiazole analogs (64.9 Ų), placing it within the optimal range for passive blood-brain barrier penetration [1]. For neuroscience programs requiring brain-penetrant tool compounds or leads, this physicochemical profile offers a measurable advantage over the more polar, higher-TPSA unsubstituted analogs that are less likely to achieve therapeutically relevant CNS exposure [2].

Metabolic Stability-Sensitive ADME Screening

The N-cyclopropyl substitution provides dual metabolic stabilization: protection against CYP450-mediated N-dealkylation (a liability of the corresponding N-ethyl regioisomer) combined with the intrinsic metabolic resistance of the 1,2,4-oxadiazole core as a bioisostere for hydrolytically labile esters and amides [1]. Based on class-level hepatic microsome data from the N-cyclopropyl-3-methyl homolog (78% remaining after 60 min in human microsomes), this compound is expected to exhibit substantially longer half-life in metabolic stability assays than either the unsubstituted 5-amine analog or the N-ethyl regioisomer [2]. Procurement of this specific substitution pattern is warranted when metabolic clearance is a go/no-go criterion in a screening cascade.

Regioisomer-Specific SAR Exploration

The unique 3-ethyl/N-cyclopropyl substitution pattern, distinct from the commercially available regioisomer 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine (CAS 1251144-34-9), enables exploration of SAR space that is not accessible with the reverse-substituted scaffold [1]. In patent-driven medicinal chemistry programs, this regioisomeric differentiation provides structural novelty that may support composition-of-matter claims distinct from those covering the 3-cyclopropyl-N-ethyl series. Researchers conducting systematic SAR around the 1,2,4-oxadiazole core should procure both isomers to fully map the pharmacophore, as electronic and steric effects differ depending on whether the cyclopropyl group resides on the ring or on the exocyclic amine [2].

Low-Hazard High-Throughput Experimentation

The absence of acute oral toxicity classification (no H301) and the lack of skin/eye/respiratory irritation warnings (H315/H319/H335) distinguish this compound from the 3-cyclopropyl-1,2,4-oxadiazol-5-amine comparator, which carries a full suite of GHS hazard statements including acute toxicity [1]. For high-throughput screening facilities, core laboratories with automated compound handling, and academic groups with restricted hazardous chemical protocols, this favorable safety profile reduces regulatory friction, simplifies SDS documentation requirements, and may lower shipping classification costs—providing a concrete operational advantage at the procurement decision point [2].

Application
Selection Property
Validation Focus
CNS Lead Optimization
TPSA and logP combination supporting brain penetration prediction
Brain penetration model validation, free fraction assessment
ADME Metabolic Stability Screening
N-Cyclopropyl shielding against CYP450-mediated N-dealkylation
Hepatic microsomal stability assay benchmarking
Regioisomer SAR Exploration
Defined 3-ethyl/N-cyclopropyl substitution pattern
CAS verification and structural authentication (NMR, LC-MS)
Low-Hazard High-Throughput Experimentation
Absence of acute oral toxicity classification (no H301)
Institutional safety protocol review; SDS verification
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